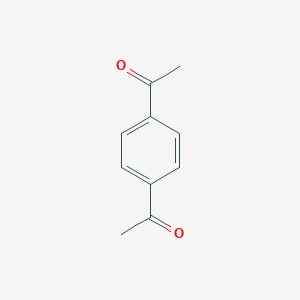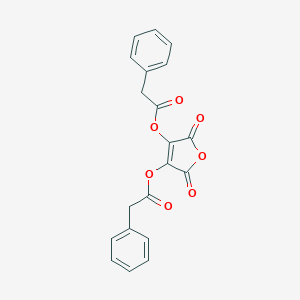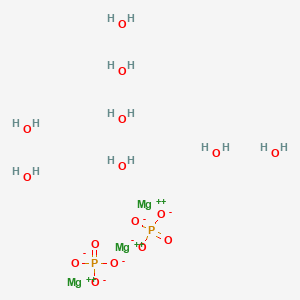
Phosphate de magnésium tribasique octahydraté
Vue d'ensemble
Description
Magnesium phosphate, tribasic, octahydrate is a useful research compound. Its molecular formula is H16Mg3O16P2 and its molecular weight is 406.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium phosphate, tribasic, octahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium phosphate, tribasic, octahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications biomédicales
Le phosphate de magnésium octahydraté a été largement utilisé dans le domaine de la biomédecine . Il est considéré comme biocompatible et biodégradable, ce qui en fait un matériau prometteur pour diverses applications biomédicales . Il présente une excellente biocompatibilité et une dégradabilité sensible au pH, similaire à celle des phosphates de calcium largement utilisés en biomédecine .
Nanomédecine
Dans le domaine de la nanomédecine, le phosphate de magnésium octahydraté est utilisé sous la forme de particules monodispersées . Ces phosphates de magnésium nanostructurés ont montré un potentiel significatif dans diverses applications biomédicales .
Ingénierie tissulaire
Le phosphate de magnésium octahydraté est utilisé en génie tissulaire sous la forme de ciments, de céramiques, d'échafaudages et de revêtements . Ces matériaux ont montré un potentiel prometteur dans le développement de nouvelles stratégies de réparation et de régénération tissulaire .
Fabrication de médicaments
Ce composé est utilisé en médecine pour fabriquer des médicaments pour le traitement de la polyarthrite rhumatoïde . Ses propriétés uniques en font un composant précieux dans le développement de nouvelles stratégies thérapeutiques .
Industrie des plastiques
Dans l'industrie des plastiques, le phosphate de magnésium octahydraté est utilisé comme stabilisateur pour les produits matériels
Mécanisme D'action
Target of Action
Magnesium phosphate, tribasic, octahydrate, also known as trimagnesium phosphate octahydrate, is primarily used as a supplement to treat magnesium deficiency . .
Mode of Action
As a magnesium supplement, it likely works by increasing the levels of magnesium in the body, which is an essential mineral for many biological processes .
Biochemical Pathways
Magnesium plays a crucial role in numerous biochemical pathways. It serves as a cofactor for many enzymes, is involved in energy production, and plays a role in nerve conduction and muscle contraction . .
Result of Action
The primary result of the action of magnesium phosphate, tribasic, octahydrate is to increase the levels of magnesium in the body. This can help to correct magnesium deficiency and support the normal functioning of the body’s cells, nerves, muscles, bones, and heart .
Action Environment
The action of magnesium phosphate, tribasic, octahydrate can be influenced by various environmental factors. For example, the absorption of magnesium can be affected by the presence of other nutrients in the gut. Additionally, certain medical conditions and medications can affect the body’s ability to absorb or retain magnesium .
Propriétés
IUPAC Name |
trimagnesium;diphosphate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMDCAYSCWFERX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16Mg3O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158722 | |
| Record name | Magnesium phosphate, tribasic, octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-23-6 | |
| Record name | Magnesium phosphate, tribasic, octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphate, tribasic, octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, magnesium salt (2:3), octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHATE, TRIBASIC, OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3T2D7456C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the morphology of magnesium phosphate hydrate be controlled during synthesis, and what factors influence this?
A1: Yes, the morphology of magnesium phosphate hydrate can be significantly influenced by the synthesis method and conditions. [] For instance, microwave heating a highly concentrated magnesium phosphate solution at a rapid heating rate (20-30°C·min-1) yields fine, uniform spherical particles of magnesium phosphate octahydrate. [] Conversely, slower heating rates or conventional heating methods like a hot plate result in the formation of larger, plate-like particles of magnesium phosphate pentahydrate. [] This highlights the importance of controlled heating parameters in determining the final morphology and even hydration state of the synthesized material.
Q2: What are the potential benefits of using microwave heating in the synthesis of magnesium phosphate hydrate compared to traditional methods?
A2: Microwave heating offers a unique advantage in synthesizing magnesium phosphate hydrate. [] Specifically, it allows for the creation of uniform, spherical particles of magnesium phosphate octahydrate, a morphology not easily achievable through conventional heating methods. [] This control over particle size and shape could be beneficial for various applications requiring specific material properties, such as controlled solubility or surface area.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


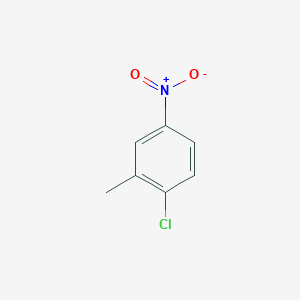

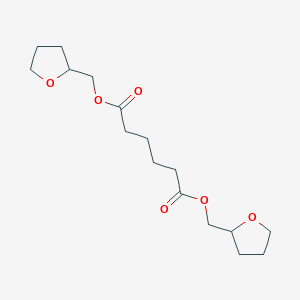

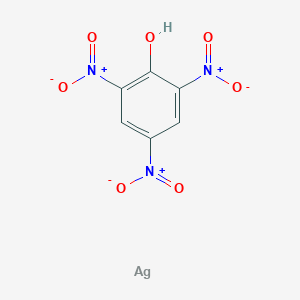

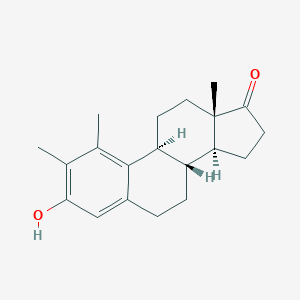
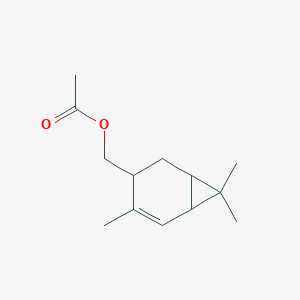

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
